Cas no 61477-40-5 ((3R)-3-aminobutan-1-ol)
(3R)-3-aminobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (R)-3-Aminobutan-1-ol
- (R)-3-Aminobutanol
- (3R)-3-Amino-1-butanol
- (-)-(R)-3-aMinopropan-1-ol
- (R)-3-AMINO-1-BUTANOL
- 1-Butanol,3-amino-, (3R)-
- (3R)-3-aminobutan-1-ol
- (R)-3-amino-butan-1-ol
- (R)-3-Aminobutan-1ol
- 1-Butanol, 3-amino-, (R)-
- (3R)-3-azanylbutan-1-ol
- AGMZSYQMSHMXLT-SCSAIBSYSA-N
- BCP01279
- SB11314
- LS30127
- RP18521
- AB0025831
- ST2408160
- C3441
- W7372
- EN300-148710
- W-204235
- CS-W013746
- GS-3850
- 61477-40-5
- R-3-amino-1-butanol
- AM9719
- A15693
- AKOS015854097
- MFCD13184351
- DTXSID30432476
- (R,S)-3-Amino-butan-1-ol
- A2951
- (3R)-3-Amino-1-butanol;
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- MDL: MFCD13184351
- Inchi: 1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1
- InChI Key: AGMZSYQMSHMXLT-SCSAIBSYSA-N
- SMILES: OCC[C@@H](C)N
Computed Properties
- Exact Mass: 89.08410
- Monoisotopic Mass: 89.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 30.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: -0.6
Experimental Properties
- Density: 0.927
- Boiling Point: 168 ºC
- Flash Point: 56 ºC
- Refractive Index: 1.4530 to 1.4570
- PSA: 46.25000
- LogP: 0.41630
(3R)-3-aminobutan-1-ol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:2735
- HazardClass:8
- PackingGroup:II
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD208209)
(3R)-3-aminobutan-1-ol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(3R)-3-aminobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2951-5g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98.0%(GC&T) | 5g |
2450.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2951-1g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98.0%(GC&T) | 1g |
660.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EF795-1g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98% | 1g |
60CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EF795-25g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98% | 25g |
396CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EF795-5g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98% | 5g |
70.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EF795-100g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98% | 100g |
933.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EF795-20g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98% | 20g |
232.0CNY | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025705-1g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98% | 1g |
¥36 | 2023-04-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025705-25g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98% | 25g |
¥101 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025705-5g |
(3R)-3-aminobutan-1-ol |
61477-40-5 | 98% | 5g |
¥27 | 2024-05-22 |
(3R)-3-aminobutan-1-ol Suppliers
(3R)-3-aminobutan-1-ol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (3R)-3-aminobutan-1-ol
Introduction to (3R)-3-aminobutan-1-ol and Its Significance in Modern Chemical Biology
The compound with the CAS number 61477-40-5 is a specific chemical entity that has garnered significant attention in the field of chemical biology. The product name, (3R)-3-aminobutan-1-ol, provides a precise description of its stereochemical configuration and functional groups, making it a subject of intense study and application. This compound, belonging to the class of chiral amines, exhibits unique properties that make it valuable in various biochemical and pharmaceutical contexts.
In recent years, the importance of stereospecific compounds in drug development has become increasingly evident. The stereochemistry of a molecule can profoundly influence its biological activity, efficacy, and safety profile. (3R)-3-aminobutan-1-ol, with its well-defined (3R) configuration, offers researchers a versatile building block for the synthesis of more complex molecules. This specificity is particularly crucial in the design of enantiomerically pure drugs, where the presence of even minor impurities can lead to significant changes in therapeutic outcomes.
The synthesis of (3R)-3-aminobutan-1-ol involves sophisticated organic chemistry techniques that have been refined over the years. Advanced methods such as asymmetric hydrogenation and enzymatic resolution have enabled the production of this compound with high enantiomeric purity. These techniques not only enhance the yield but also minimize the formation of unwanted byproducts, making the compound more suitable for industrial applications.
One of the most compelling aspects of (3R)-3-aminobutan-1-ol is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic applications. For instance, derivatives of (3R)-3-aminobutan-1-ol have been explored as intermediates in the production of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders.
Recent studies have highlighted the compound's utility in drug discovery pipelines. The chiral center at the third carbon atom allows for further functionalization, enabling the creation of a diverse array of pharmacophores. This flexibility has been exploited in the design of small-molecule drugs that target specific biological pathways. For example, modifications to (3R)-3-aminobutan-1-ol have led to compounds that exhibit potent activity against enzymes involved in inflammation and pain management.
The biological activity of (3R)-3-aminobutan-1-ol and its derivatives has also been investigated in various preclinical models. These studies have provided insights into their mechanisms of action and potential side effects. The compound's ability to interact with biological targets without causing significant off-target effects makes it an attractive candidate for further development. Additionally, its compatibility with other bioactive molecules suggests that it could be used in combination therapies, enhancing overall treatment efficacy.
In conclusion, (3R)-3-aminobutan-1-ol is a remarkable compound that exemplifies the importance of stereochemistry in modern chemical biology. Its unique properties and versatile applications make it a valuable tool for researchers working on drug development and biochemical studies. As our understanding of molecular interactions continues to evolve, compounds like (3R)-3-aminobutan-1-ol will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.
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